N-benzyl-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-benzyl-1-methyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a benzyl group, a methyl group, and a carboxamide group attached to the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
N-benzyl-1-methyl-1H-indole-3-carboxamide is a type of indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
It is known that indole derivatives can interact with their targets and cause various changes . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Indole derivatives, such as this compound, can affect various biochemical pathways . These compounds have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
It is known that indole derivatives can have various biological effects, depending on their specific structures and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-methyl-1H-indole-3-carboxamide typically involves the following steps:
Methylation of Indole: The indole nucleus is methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Benzylation: The methylated indole is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the benzylated indole with an appropriate amide-forming reagent, such as benzoyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, nitrating agents, typically in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted indole derivatives with various functional groups attached to the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Comparison with Similar Compounds
N-benzyl-1-methyl-1H-indole-3-carboxamide can be compared with other indole derivatives such as:
N-benzyl-N-methyl-1-pentyl-1H-indole-3-carboxamide: Similar structure but with a pentyl group instead of a methyl group.
1-methyl-1H-indole-3-carboxamide: Lacks the benzyl group, making it less complex.
N-benzyl-1H-indole-3-carboxamide: Lacks the methyl group, affecting its biological activity
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-benzyl-1-methylindole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19-12-15(14-9-5-6-10-16(14)19)17(20)18-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFERYFUQDRYYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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